![molecular formula C12H16N2O B2719362 [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine CAS No. 855338-07-7](/img/structure/B2719362.png)
[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 855338-07-7 . It has a molecular weight of 204.27 . The IUPAC name of this compound is [3- (1-pyrrolidinylcarbonyl)phenyl]methanamine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” is represented by the InChI Code: 1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 .Physical And Chemical Properties Analysis
“[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” has a molecular weight of 204.27 . The InChI Code representing its molecular structure is 1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 855338-07-7 . It is used in the synthesis of various chemical compounds due to its unique structure .
Drug Discovery
The pyrrolidine ring, which is a part of “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Treatment of Diabetic Retinopathy
Some synthesized pyrrolidine derivatives, which can be derived from “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine”, have shown inhibitory properties against ALR2 on an in vitro model of diabetic retinopathy .
Kinase Inhibition
Compounds characterized by the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε . This suggests that “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” could potentially be used in the development of kinase inhibitors .
Development of Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine functionalized ligands, which can be derived from “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine”, have been used in the synthesis of MOFs . These MOFs have four kinds of helical chains existing in the structure, and the absolute helicity of these chains is attributed to the chirality of the ligand .
Exploration of Pharmacophore Space
The pyrrolidine ring in “[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” allows for the efficient exploration of the pharmacophore space due to its sp3-hybridization . This makes it a valuable tool in the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
[3-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYWWGPMQIRDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.